Benzene, 1-fluoro-4-(2-methyl-1-propen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-fluoro-4-(2-methyl-1-propen-1-yl)-: is an organic compound with the molecular formula C10H11F and a molecular weight of 150.19 g/mol It is a derivative of benzene, where a fluorine atom and a 2-methyl-1-propen-1-yl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(2-methyl-1-propen-1-yl)- typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-fluoro-4-(2-methyl-1-propen-1-yl)- can undergo electrophilic aromatic substitution reactions, where the fluorine atom or the propenyl group can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Scientific Research Applications
Chemistry: Benzene, 1-fluoro-4-(2-methyl-1-propen-1-yl)- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(2-methyl-1-propen-1-yl)- involves its interaction with molecular targets through electrophilic aromatic substitution and oxidation reactions . The fluorine atom and the propenyl group can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Benzene, 1-fluoro-4-methyl-: This compound has a similar structure but with a methyl group instead of the propenyl group.
Benzene, 1-fluoro-2-methyl-: Another similar compound with the methyl group positioned differently on the benzene ring.
Properties
Molecular Formula |
C10H11F |
---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-fluoro-4-(2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H11F/c1-8(2)7-9-3-5-10(11)6-4-9/h3-7H,1-2H3 |
InChI Key |
VTQNCNWJUFLYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.